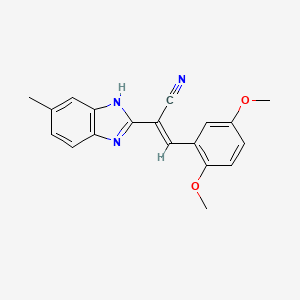![molecular formula C14H21NO4S B5367626 isopropyl 4-[(butylsulfonyl)amino]benzoate](/img/structure/B5367626.png)
isopropyl 4-[(butylsulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-[(butylsulfonyl)amino]benzoate, also known as IBAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBAB is a sulfonamide derivative and has been found to exhibit promising biological activities, making it a subject of interest for researchers. In
Mécanisme D'action
The mechanism of action of isopropyl 4-[(butylsulfonyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of acetylcholinesterase, as mentioned earlier.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inhibiting the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopropyl 4-[(butylsulfonyl)amino]benzoate in lab experiments is that it has been found to exhibit multiple biological activities, making it a versatile compound for research. Additionally, this compound has been shown to have low toxicity, making it a safer option compared to other compounds. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on isopropyl 4-[(butylsulfonyl)amino]benzoate. One possible direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Méthodes De Synthèse
Isopropyl 4-[(butylsulfonyl)amino]benzoate can be synthesized using a multi-step process starting from 4-aminobenzoic acid. The first step involves the conversion of 4-aminobenzoic acid to 4-nitrobenzoic acid through nitration. The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid. The resulting compound, 4-aminobenzoic acid, is then reacted with butylsulfonyl chloride to form the butylsulfonyl derivative. Finally, the butylsulfonyl derivative is reacted with isopropyl chloroformate to yield this compound.
Applications De Recherche Scientifique
Isopropyl 4-[(butylsulfonyl)amino]benzoate has been found to exhibit promising biological activities, making it a subject of interest for researchers. It has shown potential as an anti-inflammatory, anti-tumor, and anti-oxidant agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Propriétés
IUPAC Name |
propan-2-yl 4-(butylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-4-5-10-20(17,18)15-13-8-6-12(7-9-13)14(16)19-11(2)3/h6-9,11,15H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTSOEHVZABESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5367547.png)
![N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5367561.png)
![N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide](/img/structure/B5367576.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367583.png)
![methyl 4-({[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5367588.png)
![4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5367593.png)
![N-(2-cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-N'-3-pyridinyl-1,3-propanediamine dihydrochloride](/img/structure/B5367605.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5367609.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
![isopropyl 2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5367636.png)
![N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide](/img/structure/B5367644.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)
![N'-[(4-methylphenyl)sulfonyl]-N-2-naphthylbenzenecarboximidamide](/img/structure/B5367650.png)